Methyl 5'-pivalamido-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties . This particular compound is characterized by the presence of a methyl ester group, a dimethylpropanamido group, and a bithienyl structure, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the following steps:
Formation of the Bithienyl Core: The bithienyl core can be synthesized through a condensation reaction involving thiophene derivatives.
Introduction of the Dimethylpropanamido Group: This step involves the acylation of the bithienyl core with 2,2-dimethylpropanoic acid or its derivatives under suitable conditions, such as the presence of a strong base and a suitable solvent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure and fewer functional groups.
Bithiophene: A dimer of thiophene with similar properties but lacking the additional functional groups.
2,2’-Bithiophene-5-carboxylic acid: A closely related compound with a carboxylic acid group instead of the methyl ester.
Uniqueness
METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the dimethylpropanamido group and the methyl ester enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17NO3S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H17NO3S2/c1-15(2,3)14(18)16-12-11(13(17)19-4)9(8-21-12)10-6-5-7-20-10/h5-8H,1-4H3,(H,16,18) |
InChI Key |
AVZUTMVKPFJWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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